molecular formula C17H24N2O3 B13899693 Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B13899693
M. Wt: 304.4 g/mol
InChI Key: LDMIXPKRAQXTFJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is a member of the diazepane family, which are seven-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate with an oxidizing agent to introduce the oxo group at the 6-position. Common reagents used in this process include tert-butyl hydroperoxide and catalytic amounts of transition metal complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups.

    Reduction: Conversion of the oxo group to a hydroxyl group.

    Substitution: Replacement of the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide, transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophilic reagents.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-oxo-1-piperidinecarboxylate: Another tert-butyl ester with a six-membered ring structure.

    Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: A similar compound with an oxygen atom in the ring.

Uniqueness

Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is unique due to its seven-membered ring structure and the presence of both benzyl and oxo groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(20)13-19)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

LDMIXPKRAQXTFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

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